molecular formula C8H8BrClO2S B14768377 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene

2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene

Cat. No.: B14768377
M. Wt: 283.57 g/mol
InChI Key: BAMYJBGSSRBPMR-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. Finally, the methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and methylsulfonyl enhances the compound’s reactivity towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

2-bromo-1-chloro-4-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C8H8BrClO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

BAMYJBGSSRBPMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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